molecular formula C21H25ClN2O3S2 B11353088 1-(benzylsulfonyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11353088
M. Wt: 453.0 g/mol
InChI Key: WJSSKHIGJVJUSS-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a chlorophenylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenylmethanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using phenylmethanesulfonyl chloride under basic conditions.

    Attachment of the Chlorophenylsulfanyl Moiety: The chlorophenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenylsulfanyl precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorophenylsulfanyl moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-N,N-DIETHYLAMINE: Shares the chlorophenylsulfanyl moiety but differs in the rest of the structure.

    5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE: Contains a similar sulfonamide group but has a different core structure.

    4-[(4-CHLOROPHENYL)SULFANYL]BENZOIC ACID: Features the chlorophenylsulfanyl group but is structurally simpler.

Uniqueness

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a piperidine ring, phenylmethanesulfonyl group, and chlorophenylsulfanyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H25ClN2O3S2

Molecular Weight

453.0 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(4-chlorophenyl)sulfanylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O3S2/c22-19-6-8-20(9-7-19)28-15-12-23-21(25)18-10-13-24(14-11-18)29(26,27)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25)

InChI Key

WJSSKHIGJVJUSS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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